2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide
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Description
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized through a multi-step process.
Scientific Research Applications
Antimicrobial and Antifungal Activities
One key area of research has been the exploration of the antimicrobial and antifungal activities of pyridine derivatives. Studies have shown that various synthesized compounds within this class exhibit considerable antibacterial and antifungal effects. For instance, the synthesis and microbial studies of new pyridine derivatives have led to compounds with variable and modest activity against investigated strains of bacteria and fungi (Patel & Agravat, 2007; Patel, Agravat, & Shaikh, 2011). These findings indicate the potential for developing new antimicrobial agents based on these chemical structures.
Anticancer Activities
Research into the anticancer activities of pyridine and thiazole derivatives has yielded promising results. Novel compounds bearing the imidazo[2,1-b]thiazole scaffold, designed and synthesized based on virtual screening hits, have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Some derivatives showed significant inhibitory effects, suggesting their potential as cancer therapeutics (Ding et al., 2012).
Synthesis and Chemical Analysis
The chemical synthesis and analysis of these compounds involve complex reactions and structural elucidation through spectral data. For example, the synthesis of new pyridine derivatives through condensation reactions and the establishment of their structures based on chemical analysis and spectral data provide a foundation for further exploration of their biological activities (Patel & Agravat, 2009).
properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-25-15-5-3-2-4-12(15)9-21-17(24)8-14-11-26-18(22-14)23-16-7-6-13(19)10-20-16/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRYYFRTEDRHLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.